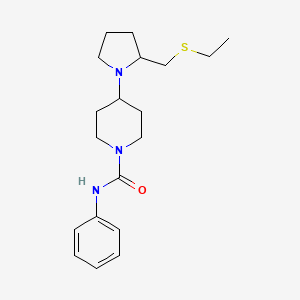
(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide, otherwise known as quinolin-2-ylmethyl propenamide, is an organic compound that has been studied for its potential applications in the fields of chemistry and biotechnology. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. Its potential therapeutic uses are further being explored in the laboratory.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Properties
(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide and its derivatives have been studied for their potential anticancer and anti-inflammatory activities. In particular, compounds synthesized by the reaction of quinolinyl and chloroquinolinyl acetophenones with substituted aromatic aldehydes, similar in structure to this compound, have shown significant results. Some derivatives exhibited high anticancer activity in MTT assays on RAW cell lines, and others demonstrated notable anti-inflammatory effects, significantly reducing rat paw oedema compared to other compounds in the series (Kotra, Ganapaty, & Adapa, 2010).
Thermodynamic Properties and Solubility
The thermodynamic properties and solubility of certain derivatives of this compound have been a subject of study. For example, the fusion temperature, temperature dependence of dissolution in various organic solvents, and the differential enthalpies and entropies of the solution for certain derivatives have been characterized. This research provides valuable insights into the interaction of these compounds in different solvents, which is crucial for understanding their behavior in various environments (Sobechko et al., 2017).
Chemical Synthesis and Characterization
Efficient synthesis methods using 'green' catalysts such as boric acid have been developed for N-benzyl- or N-(2-furylmethyl)cinnamamides, compounds structurally related to this compound. These methods highlight the potential for environmentally friendly production of these compounds, which could be beneficial for large-scale manufacturing and pharmaceutical applications. The cinnamamides synthesized were extensively characterized by IR, 1 H, and 13 C NMR spectroscopy (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).
Adenosine Receptor Antagonism
Compounds structurally similar to this compound have been studied for their human A(3) adenosine receptor antagonism. The derivatives demonstrated nanomolar affinity and high selectivity, with certain (hetero)aroyl residues proving particularly beneficial for the affinity. These findings can contribute to the development of novel therapeutic agents targeting the adenosine receptor (Colotta et al., 2009).
Eigenschaften
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-12-15-5-3-9-21-15)8-7-13-10-14-4-1-2-6-16(14)18-11-13/h1-11H,12H2,(H,19,20)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCACGGNHRQOPR-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

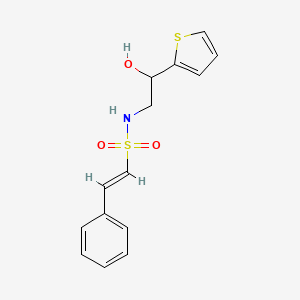
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)
![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)
![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide](/img/structure/B2414922.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)
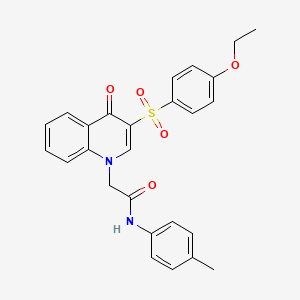
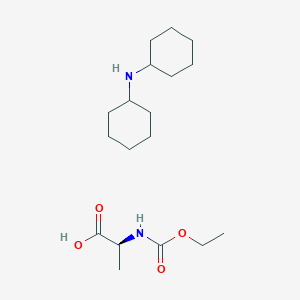
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)
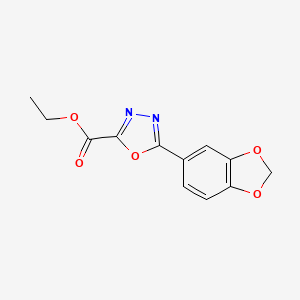
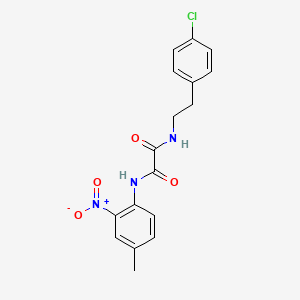
![Methyl 2-[(2-methylbutan-2-yl)amino]propanoate](/img/structure/B2414935.png)
